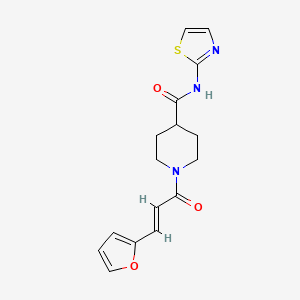

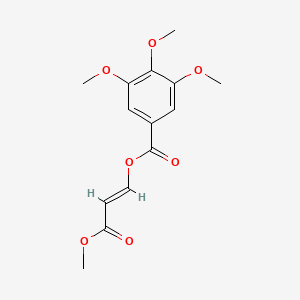

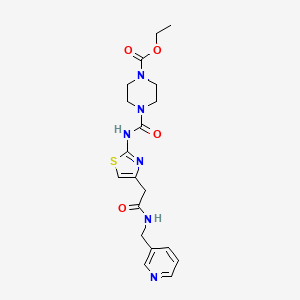

![molecular formula C22H23N5O3 B2465766 8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-71-3](/img/structure/B2465766.png)

8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They are aromatic compounds and are often used in the synthesis of dyes, pharmaceuticals, and resins .

Synthesis Analysis

Triazines can be synthesized from carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 . Another method involves the construction of the 1,2,4-triazine ring on the basis of azoles .Molecular Structure Analysis

The molecular structure of triazines involves a six-membered ring with three carbon atoms and three nitrogen atoms. The specific substitutions on the ring can greatly influence the properties of the molecule .Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including substitutions and additions. The specific reactions and their mechanisms can depend on the exact structure of the triazine and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a triazine will depend on its specific structure. Some general properties of triazines include stability, reactivity with various chemical groups, and the ability to participate in hydrogen bonding .科学的研究の応用

Synthesis and Derivative Formation

- Imidazo-sym-triazine derivatives, including structures similar to 8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, have been synthesized and converted into various derivatives. Such derivatives include those of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones, showcasing the compound's versatility in chemical synthesis (Dovlatyan et al., 2008) (Dovlatyan et al., 2009).

Anticancer Properties

- Novel derivatives of imidazo[2,1-c][1,2,4]triazine have demonstrated potential antitumor activity. Specific derivatives showed strong effects on various cancer cell lines, including LS180, HeLa, T47D, A549, and RPMI 8226 carcinoma cells. This indicates the potential use of this compound in cancer research (Sztanke et al., 2007).

Biochemical Applications

- The compound has been used in biochemical research, particularly as an AMP deaminase inhibitor. This application is crucial in understanding cellular metabolism and could be significant in developing treatments for metabolic disorders (Lindell et al., 2010).

Electrochemical Analysis

- A screen-printed sensor coupled with a flow system has been developed for the quantitative determination of this compound, indicating its potential in analytical chemistry and pharmaceutical analysis (Tyszczuk‐Rotko et al., 2020).

Chemical Reactions and Transformations

- The compound is also involved in various chemical reactions and transformations, demonstrating its utility in synthetic organic chemistry. This includes its role in the synthesis of different heterocyclic compounds and as a precursor for novel chemical structures (Sanad & Mekky, 2018).

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the 1,2,4-triazine class of molecules , which have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .

Mode of Action

Given its structural similarity to other 1,2,4-triazine derivatives , it may interact with its targets in a similar manner These interactions could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Biochemical Pathways

1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its structural similarity to other 1,2,4-triazine derivatives , it may exhibit similar effects, such as modulating enzyme activity or receptor signaling.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-2-30-18-10-8-17(9-11-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYIFCGJMDOPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

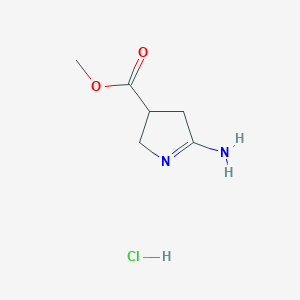

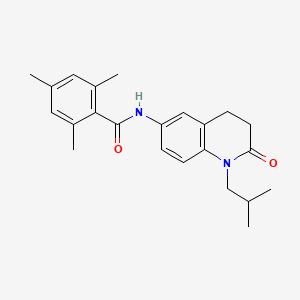

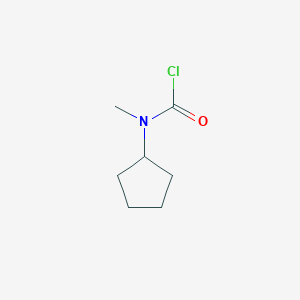

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

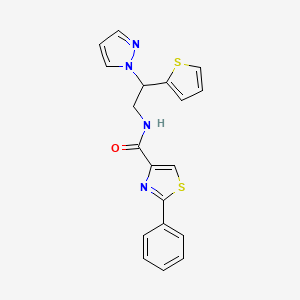

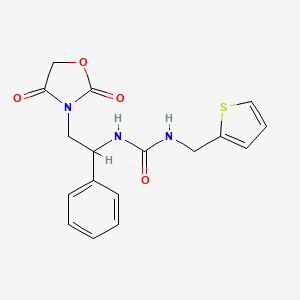

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

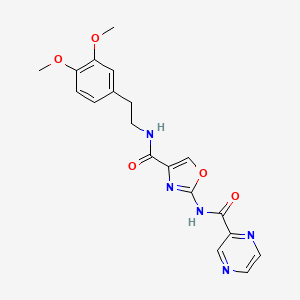

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)